![molecular formula C19H18N4O2 B2714920 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea CAS No. 2319636-32-1](/img/structure/B2714920.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BIPU, and it has been found to have a wide range of applications in various fields of study.
Aplicaciones Científicas De Investigación
- Application : It acts as a chemoselective protecting group for amino groups. The urea linkage formed is stable under acidic, alkaline, and aqueous conditions. After protection, it can be conveniently deprotected to regenerate free amines .
- Application : Researchers have explored the compound (H2bipy)(Hox)2 as an organic semiconductor. Its conductivity decreases by 81% at high temperatures (100°C), demonstrating its potential in smart color-changing materials .
Chemoselective Protecting Group for Amines
Organic Semiconductors
Mecanismo De Acción
Target of action
The compound “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” contains a urea linkage, which is often used in the protection/deprotection of amino groups . Therefore, it’s possible that this compound could interact with proteins or enzymes that have free amino groups.
Mode of action
The urea linkage in “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” is chemically stable under acidic, alkaline, and aqueous conditions . This stability could allow the compound to remain intact in various biological environments and interact with its targets.
Action environment
The action of “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea” could be influenced by various environmental factors, such as pH and the presence of other molecules. The urea linkage in the compound is stable under acidic, alkaline, and aqueous conditions, which suggests that it could be active in a variety of biological environments .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-18-5-3-2-4-16(18)23-19(24)22-13-14-6-11-21-17(12-14)15-7-9-20-10-8-15/h2-12H,13H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALSGJCUWNYZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

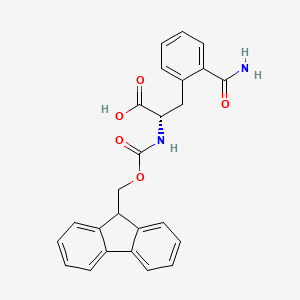
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714838.png)
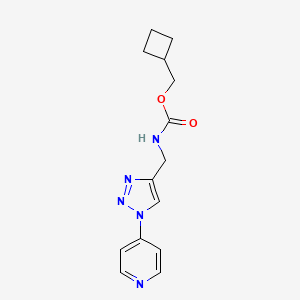
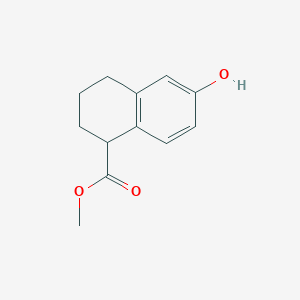


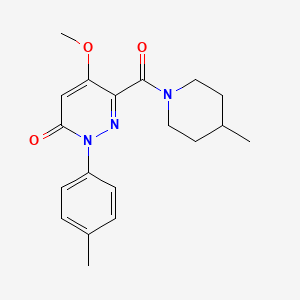
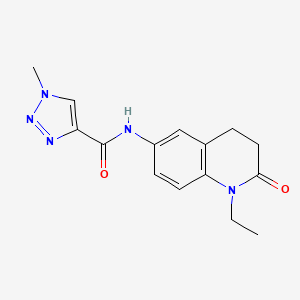

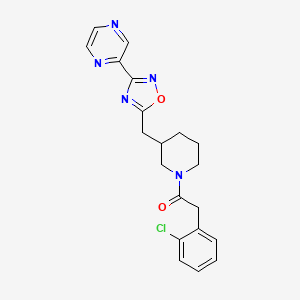
![2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2714853.png)

![Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2714855.png)
